molecular formula C8H10N2O2 B1360238 Methyl 3,4-diaminobenzoate CAS No. 36692-49-6

Methyl 3,4-diaminobenzoate

Cat. No.: B1360238
CAS No.: 36692-49-6
M. Wt: 166.18 g/mol
InChI Key: IOPLHGOSNCJOOO-UHFFFAOYSA-N
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Description

Methyl 3,4-diaminobenzoate (CAS: 36692-49-6) is an aromatic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol. It features a benzoate ester backbone substituted with amino groups at the 3- and 4-positions. Key properties include a melting point of 105–108°C and a boiling point of 376.9°C .

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-diaminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthesis and Reactivity

Methyl 3,4-diaminobenzoate serves as a precursor in the synthesis of various nitrogen-containing heterocycles. Its reactivity is primarily attributed to the presence of amino groups, which can participate in nucleophilic substitutions and condensation reactions.

Key Synthetic Pathways:

  • Formation of Benzimidazole Derivatives :
    • This compound can be treated with benzaldehyde in the presence of nickel acetate to yield benzimidazole derivatives. This reaction highlights its utility in synthesizing compounds with potential pharmacological activity .
  • Synthesis of Quinoxaline Derivatives :
    • The compound can also react with substituted benzil derivatives to form quinoxaline carboxylic acids, which are known for their biological activities .
  • Use in Antibacterial Agents :
    • Research indicates that derivatives synthesized from this compound exhibit significant antibacterial properties against multidrug-resistant strains .

Applications in Scientific Research

  • Pharmaceutical Chemistry :
    • This compound is utilized in the development of new drugs targeting bacterial infections. Its derivatives have shown promising results in inhibiting growth against resistant bacterial strains .
  • Material Science :
    • The compound's ability to form polymers through reactions with other monomers makes it valuable in creating advanced materials with specific properties for industrial applications.
  • Analytical Chemistry :
    • It is used as a reagent in various analytical techniques, including chromatography and mass spectrometry, due to its stable nature and ease of derivatization .

Case Study 1: Synthesis of Antibacterial Compounds

A study demonstrated the synthesis of triaryl benzimidazole compounds from this compound, which were evaluated for their antibacterial activity. The synthesized compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against Gram-positive bacteria .

Case Study 2: Quinoxaline Synthesis

In another research effort, this compound was reacted with various benzil derivatives under acidic conditions to yield quinoxaline derivatives. The resulting compounds were characterized using NMR spectroscopy and showed yields up to 79%, indicating efficient synthesis pathways for potential drug development .

Mechanism of Action

The mechanism of action of methyl 3,4-diaminobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The amino groups in the compound play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3,4-Diaminobenzoate (CAS: 37466-90-3)

Property Methyl 3,4-Diaminobenzoate Ethyl 3,4-Diaminobenzoate
Molecular Formula C₈H₁₀N₂O₂ C₉H₁₂N₂O₂
Molecular Weight 166.18 g/mol 184.21 g/mol
Melting Point 105–108°C Not reported
Applications Benzimidazole synthesis Similar synthetic uses
Cost (5g) ~$125 (Aladdin) $15–$720 (varies by supplier)

Key Differences :

  • The ethyl ester’s larger alkyl group may enhance lipophilicity, influencing solubility and reaction kinetics. Ethyl derivatives are often more expensive, reflecting higher production costs .

3,4-Diaminobenzoic Acid (CAS: 619-31-8)

Property This compound 3,4-Diaminobenzoic Acid
Molecular Formula C₈H₁₀N₂O₂ C₇H₈N₂O₂
Functional Groups Ester (-COOCH₃) Carboxylic acid (-COOH)
Reactivity Less polar; better solubility in organic solvents More polar; prone to salt formation
Applications Esterification precursor Direct precursor for ester synthesis

Key Differences :

  • The carboxylic acid group in 3,4-diaminobenzoic acid enables direct conversion to esters (e.g., methyl or ethyl) via acid-catalyzed esterification, whereas the methyl ester is already optimized for nucleophilic aromatic substitution .

3,4-Diaminobenzonitrile (CAS: Not provided)

Property This compound 3,4-Diaminobenzonitrile
Molecular Formula C₈H₁₀N₂O₂ C₇H₅N₃
Functional Groups Ester (-COOCH₃) Nitrile (-CN)
Electronic Effects Electron-donating (ester) Electron-withdrawing (nitrile)
Applications Polymer photoinitiators Not explicitly reported

Key Differences :

  • The nitrile group’s electron-withdrawing nature may redirect electrophilic substitution patterns compared to the ester group, which is mildly electron-donating .

Phenyl 3,4-Diaminobenzoate (CAS: 3204-64-6)

Property This compound Phenyl 3,4-Diaminobenzoate
Molecular Formula C₈H₁₀N₂O₂ C₁₃H₁₂N₂O₂
Molecular Weight 166.18 g/mol 228.25 g/mol
Hazards H301, H319 H302 (harmful if swallowed), H315 (skin irritation)
Applications Laboratory reagent Specialty chemical synthesis

Key Differences :

  • It also poses distinct hazards, including respiratory irritation (H335) .

Methyl 3,5-Dibromo-2-diacetamidobenzoate (CAS: Not provided)

Property This compound Methyl 3,5-Dibromo-2-diacetamidobenzoate
Substituents -NH₂ at 3,4-positions -Br at 3,5-positions; -NHAc at 2-position
Applications Pharmaceutical intermediates Microbial dechlorination studies
Synthesis Complexity Straightforward Multi-step (bromination, acetylation)

Key Differences :

  • Bromination and acetylation significantly alter electronic properties, making this derivative useful in environmental chemistry rather than drug discovery .

Biological Activity

Methyl 3,4-diaminobenzoate, also known as methyl 3,4-diaminobenzoic acid, has garnered attention in recent years for its diverse biological activities. This compound serves as a precursor in the synthesis of various biologically active molecules and exhibits potential pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its amine functional groups that contribute to its reactivity and biological interactions. It can be synthesized through various methods, including condensation reactions with other aromatic compounds. For instance, it has been used in the synthesis of novel quinoxaline derivatives, which have shown promising biological activities .

PropertyValue
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
SolubilityVery soluble in water (6.64 mg/ml)
Log S (ESOL)-1.4

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives against multidrug-resistant (MDR) bacterial strains. A study demonstrated that various compounds synthesized from this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against MDR Staphylococci and Enterococci species . The mechanism of action appears to involve the inhibition of bacterial gyrase, a crucial enzyme for bacterial DNA replication.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Compounds derived from it have shown cytotoxic effects against various cancer cell lines. For example, a series of compounds containing the 4-(aminomethyl)benzamide fragment demonstrated potent inhibitory activity against receptor tyrosine kinases associated with cancer progression . The synthesized compounds exhibited IC50 values indicating significant cytotoxicity against hematological and solid tumors.

Case Study: Synthesis and Evaluation of Derivatives

A notable case study involved the synthesis of new derivatives based on this compound, which were then evaluated for their biological activities. The derivatives were designed to enhance solubility and bioavailability while maintaining or improving their pharmacological profiles. The study found that several derivatives showed improved activity against cancer cell lines compared to the parent compound .

Mechanistic Insights

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have provided insights into how these compounds bind to target proteins involved in disease processes. For instance, docking studies revealed favorable interactions between synthesized derivatives and key protein kinases implicated in cancer signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3,4-diaminobenzoate?

this compound can be synthesized via acid-catalyzed esterification of 3,4-diaminobenzoic acid with methanol. A common protocol involves bubbling HCl gas through a methanol suspension of the acid under reflux for 24 hours, followed by neutralization and purification . Alternative routes include condensation reactions, such as coupling with triarylamines in the presence of acid catalysts to form fused porphyrin structures for applications like dye-sensitized solar cells (DSSCs) .

Q. What safety precautions should be taken when handling this compound?

Based on analogous compounds (e.g., phenyl derivatives), personal protective equipment (PPE) is critical:

  • Eye protection : Use EN 166-compliant safety glasses or face shields.
  • Skin protection : Inspect nitrile or neoprene gloves prior to use; dispose of contaminated gloves properly.
  • Respiratory protection : Use fume hoods to avoid inhalation (H335 hazard) . The compound is classified as H301 (toxic if swallowed), necessitating strict adherence to lab hygiene and emergency protocols .

Q. What are the key physicochemical properties of this compound?

  • Molecular formula : C₈H₁₀N₂O₂; Molecular weight : 166.18 g/mol .
  • Melting point : 107–109°C; Density : ~1.26 g/cm³ .
  • Storage : Stable at room temperature in dark, sealed conditions. These properties influence its solubility in polar solvents (e.g., DMSO, ethanol) and reactivity in amidation or metal coordination reactions .

Advanced Research Questions

Q. How is this compound utilized in dye-sensitized solar cells (DSSCs)?

The compound serves as a precursor in synthesizing push–pull porphyrin sensitizers (e.g., ZnPQI). Condensation with triarylamines forms fused porphyrin structures with broadened absorption spectra (red-shifted to ~700 nm), enhancing light-harvesting efficiency. DSSCs using these sensitizers achieve PCE values up to 6.8% , highlighting its role in optimizing charge transfer and reducing recombination .

Q. How can contradictory data on the reactivity of this compound in coordination chemistry be resolved?

Discrepancies in reactivity (e.g., pH-dependent behavior in platinum complexes) require:

  • Spectroscopic validation : UV-Vis/NIR spectroscopy to monitor ligand-to-metal charge transfer (LMCT) transitions.
  • Structural analysis : X-ray crystallography to confirm coordination modes under varying pH conditions .
  • Computational modeling : DFT calculations to predict stability of radical intermediates in redox-active complexes.

Q. What strategies optimize synthetic yields of this compound derivatives?

  • Catalyst optimization : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions.
  • Solvent selection : Use anhydrous methanol to minimize hydrolysis during esterification .
  • Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance reactivity in cross-coupling reactions for advanced materials .

Q. Methodological Notes

  • Synthetic protocols should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of amine groups.
  • Analytical techniques : HPLC-MS for purity assessment; cyclic voltammetry for redox behavior in DSSC applications .
  • Safety compliance : Follow OSHA/GHS guidelines for waste disposal, as ecological data (e.g., biodegradability) remain limited .

Properties

IUPAC Name

methyl 3,4-diaminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPLHGOSNCJOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190137
Record name 3,5-Diamino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36692-49-6
Record name 3,5-Diamino-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036692496
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Diamino-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-diaminobenzoate
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Synthesis routes and methods I

Procedure details

To dry methanol (20 ml) was carefully added thionyl chloride (1 ml) dropwise with stirring. The 3,4-diaminobenzoic acid (1 g) was added in portions at R.T. with stirring then the mixture heated at reflux for 3 h. Saturated sodium bicarbonate was added until the mixture was basic, then the mixture extracted into chloroform containing 25% methanol. The extract was dried and evaporated in vacuo to give the product (0.88 g, 81%) as a brown crystalline solid.
Quantity
1 mL
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Reaction Step One
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1 g
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0 (± 1) mol
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20 mL
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solvent
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Yield
81%

Synthesis routes and methods II

Procedure details

3.0 g of 3,4-diaminobenzoic acid was suspended in methanol, and 1.86 ml of thionyl chloride was then added dropwise. Afterward, thionyl chloride was further added as much as 0.5 ml twice, and the suspension was then heated under reflux for 11 hours. Next, thionyl chloride and methanol were distilled off, and the residue was dissolved in methylene chloride, washed with a 0.5N aqueous sodium hydroxide solution and a saturated sodium chloride solution, and then dried over sodium sulfate. After the solvent was distilled off, the residue was sludged with n-hexane to obtain 3.04 g (93%) of the desired compound.
Quantity
3 g
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reactant
Reaction Step One
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1.86 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Yield
93%

Synthesis routes and methods III

Procedure details

To the stirred suspension of commercial 3,4-diaminobenzoic acid (10.3 g) in methanol (150 ml) conc. sulphuric acid (5 ml) was added cautiously. The mixture was stirred under reflux for 3 h. About half of the solvent is removed by distillation and dichloromethane (150 ml) is added. The organic layer was poured in ice water (300 ml) and with vigorous stirring the pH was adjusted to 11 with 10M NaOH. The organic layer was separated and the aqueous layer extracted with dichloromethane (150 ml). The combined organic layers were dried over sodium sulfate and concentrated. The residue was purified by fractional crystallisation from dichloromethane to give methyl 3,4-diaminobenzoate (7.05 g) as beige coloured solid.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Thionyl chloride (13.0 ml, 180 mmol) was slowly added dropwise at 0° C. to a solution of 3,4-diaminobenzoic acid (25.0 g, 164 mmol) in methanol (164 ml). After stirring the mixture at room temperature overnight, it was further stirred at 80° C. overnight. The reaction mixture was cooled to room temperature, and the precipitated solid was filtered out and washed with methanol. The filtrate was concentrated under reduced pressure and the obtained solid was filtered out and washed with methanol. All of the obtained solid was dried under reduced pressure at 60° C. to obtain 3,4-diaminobenzoic acid methyl ester. The compound was identified by NMR.
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
164 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3,4-diaminobenzoate
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Reactant of Route 6
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